molecular formula C15H10N2O B11513011 benzimidazo[1,2-b]isoquinolin-11(5H)-one

benzimidazo[1,2-b]isoquinolin-11(5H)-one

Cat. No.: B11513011
M. Wt: 234.25 g/mol
InChI Key: QHFYYHVXZTVQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,3]Benzimidazo[1,2-b]isoquinolin-11(5H)-one is a heterocyclic compound that features a fused ring system combining benzimidazole and isoquinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]benzimidazo[1,2-b]isoquinolin-11(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-arylbenzimidazoles with appropriate reagents under specific conditions. For example, a copper-catalyzed oxidative cascade cyclization of activated alkenes with azobis compounds can be employed to synthesize cyano-substituted derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[1,3]Benzimidazo[1,2-b]isoquinolin-11(5H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzimidazole or isoquinoline rings.

Scientific Research Applications

[1,3]Benzimidazo[1,2-b]isoquinolin-11(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [1,3]benzimidazo[1,2-b]isoquinolin-11(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with a fused benzene and imidazole ring.

    Isoquinoline: A compound with a fused benzene and pyridine ring.

    Benzimidazo[2,1-a]isoquinolin-6(5H)-one: A structurally related compound with different substitution patterns.

Uniqueness

[1,3]Benzimidazo[1,2-b]isoquinolin-11(5H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

5H-benzimidazolo[1,2-b]isoquinolin-11-one

InChI

InChI=1S/C15H10N2O/c18-15-11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)17(14)15/h1-9,16H

InChI Key

QHFYYHVXZTVQPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3NC4=CC=CC=C4N3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.